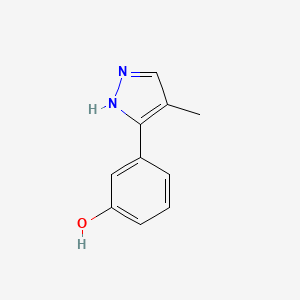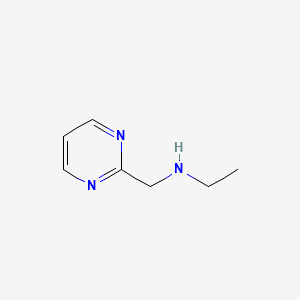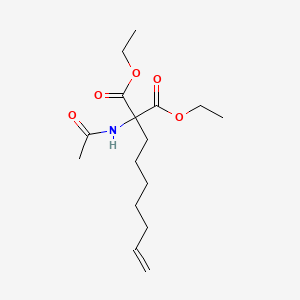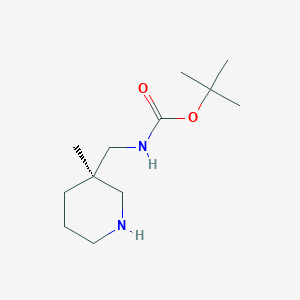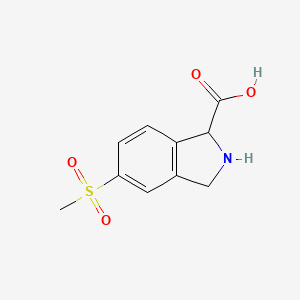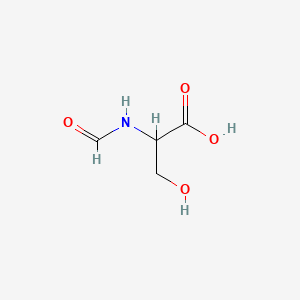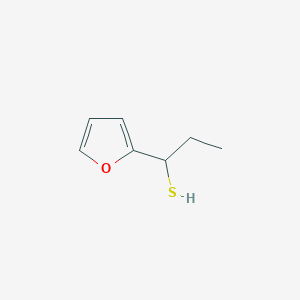
2-(4-Ethylphenylcarbonothioyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylphenylcarbonothioyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 4-ethylphenylcarbonothioyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenylcarbonothioyl)benzoic acid typically involves the reaction of 4-ethylbenzenethiol with a benzoic acid derivative. One common method is the condensation reaction between 4-ethylbenzenethiol and 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions
2-(4-Ethylphenylcarbonothioyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The carbonothioyl group can be reduced to form corresponding hydrocarbons.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic rings.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
科学的研究の応用
2-(4-Ethylphenylcarbonothioyl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as bioactive compounds or enzyme inhibitors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Ethylphenylcarbonothioyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenylcarbonothioyl)benzoic acid
- 2-(4-Chlorophenylcarbonothioyl)benzoic acid
- 2-(4-Nitrophenylcarbonothioyl)benzoic acid
Uniqueness
2-(4-Ethylphenylcarbonothioyl)benzoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. Compared to its methyl, chloro, or nitro analogs, the ethyl group provides different steric and electronic effects, potentially leading to distinct biological activities and industrial applications.
特性
分子式 |
C16H14O2S |
|---|---|
分子量 |
270.3 g/mol |
IUPAC名 |
2-(4-ethylbenzenecarbothioyl)benzoic acid |
InChI |
InChI=1S/C16H14O2S/c1-2-11-7-9-12(10-8-11)15(19)13-5-3-4-6-14(13)16(17)18/h3-10H,2H2,1H3,(H,17,18) |
InChIキー |
FDQNRMFLMMOFEF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=S)C2=CC=CC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Butan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13325384.png)
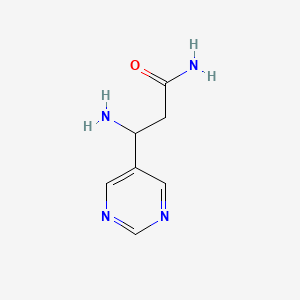

![2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B13325407.png)
